molecular formula C18H19N3OS B2844966 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide CAS No. 305348-11-2

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2844966
CAS No.: 305348-11-2
M. Wt: 325.43
InChI Key: TZNFKMCZZGZZSM-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide is a synthetic acetamide derivative intended for research and laboratory use. Compounds within this chemical class, particularly those featuring the benzazole core, are of significant interest in medicinal chemistry and drug discovery for their potential biological activities . Structurally related benzothiazole-arylamide derivatives have been synthesized and evaluated for their antibacterial properties, showing promising activity against various bacterial strains, including Staphylococcus aureus . Furthermore, the acetamide functional group is a common pharmacophore found in molecules with diverse medical activities, underscoring its relevance in the design of new therapeutic agents . In vitro biological assessments of similar molecules often involve determining Minimum Inhibitory Concentration (MIC) values to quantify antimicrobial efficacy . Researchers value this chemical class for exploring mechanisms of action, such as enzyme inhibition, where related cationic amphiphilic drugs have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism linked to drug-induced phospholipidosis . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13(2)21(14-8-4-3-5-9-14)17(22)12-23-18-19-15-10-6-7-11-16(15)20-18/h3-11,13H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNFKMCZZGZZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide typically involves the reaction of 1H-benzimidazole-2-thiol with N-isopropyl-N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with benzodiazole derivatives exhibit significant anticancer properties. The presence of the benzodiazole moiety in this compound suggests potential efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : The compound may modulate neurotransmitter systems, particularly those involving glutamate receptors. Studies have shown that similar compounds can act as NMDA receptor antagonists, potentially providing neuroprotection in conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Neuropharmacology Insights

The modulation of the kynurenine pathway is crucial for understanding the neuroprotective effects of this compound. Kynurenine metabolites have been implicated in neuroinflammation and excitotoxicity, both of which are critical in the progression of neurological disorders. The compound's ability to influence these pathways may lead to novel therapeutic strategies for managing conditions such as schizophrenia and depression .

Case Study 1: Neuroprotection in Experimental Models

In a study investigating the neuroprotective effects of benzodiazole derivatives, researchers administered the compound to mice subjected to induced oxidative stress. Results demonstrated a significant reduction in markers of neuronal damage compared to control groups, suggesting its potential as a neuroprotective agent .

Case Study 2: Anticancer Efficacy

A series of in vitro assays were conducted on various cancer cell lines treated with the compound. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis and disruption of mitochondrial function being observed. These findings support further exploration into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The sulfur atom in the benzimidazole ring can also form interactions with metal ions, further contributing to its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Benzimidazole-Thioacetamide Derivatives
  • Compound W1 () : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide

    • Key Differences : Incorporates a dinitrophenyl group instead of phenyl/isopropyl substituents.
    • Impact : The electron-withdrawing nitro groups enhance reactivity and may improve binding affinity to biological targets, as seen in its antimicrobial and anticancer activities .
  • Compounds 13 and 17 () : Benzimidazole-triazole hybrids (e.g., 2-{4-[(1-benzoylbenzimidazol-2-yl-thio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide)

    • Key Differences : Triazole ring replaces the sulfanyl bridge; nitro groups are present.
    • Impact : These compounds exhibit anti-HCV activity, suggesting that the triazole moiety and nitro substituents are critical for antiviral efficacy .
Heterocyclic Variations
  • Benzothiazole Analog () : 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide
    • Key Differences : Benzothiazole replaces benzimidazole; sulfur atom in the heterocycle.
    • Impact : The benzothiazole’s electronic properties may alter target specificity, as thiazoles are common in kinase inhibitors and antimicrobial agents .
Substituent Variations
  • D186-0062 () : 2-[2-(1-Hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

    • Key Differences : Hydroxypropyl group on the benzimidazole nitrogen.
    • Impact : Increased polarity from the hydroxyl group may improve solubility but reduce membrane permeability compared to the target compound .
  • Acetylphenoxy Derivative (): 2-(4-Acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide Key Differences: Acetylphenoxy replaces the benzimidazole-sulfanyl group.

Biological Activity

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide, also known as ChemDiv compound 4587-0342, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3OSC_{18}H_{19}N_{3}OS, with the following structural representation:

SMILES CC(C)N(C(CSc1nc(cccc2)c2[nH]1)=O)c1ccccc1\text{SMILES }CC(C)N(C(CSc1nc(cccc2)c2[nH]1)=O)c1ccccc1

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Specifically, it has been noted for its anti-virulence activity against Pseudomonas aeruginosa, targeting the MvfR regulator which is crucial for quorum sensing and biofilm formation. This suggests a potential for disrupting pathogenicity in bacterial infections .

The proposed mechanism involves the inhibition of key regulatory proteins within bacterial cells, which leads to a reduction in virulence factor production. This is particularly significant in the context of antibiotic resistance, where traditional antibiotics fail to disrupt biofilm-associated infections .

Case Studies

Case Study 1: Anti-Virulence Activity
A study by Starkey et al. (2014) identified several compounds with anti-virulence properties against Pseudomonas aeruginosa. The study highlighted how these compounds could inhibit MvfR-regulated functions, leading to decreased virulence and biofilm formation. Although this compound was not directly tested in this study, its structural analogs showed similar activity .

Case Study 2: In Vitro Testing
Further in vitro studies are required to ascertain the full spectrum of biological activities and mechanisms. Preliminary data suggest that modifications in the benzodiazole structure can enhance biological efficacy, warranting further exploration into structure-activity relationships (SAR).

Research Findings

Study Findings Reference
Starkey et al. (2014)Identified anti-virulence compounds disrupting quorum-sensing
AK Scientific DataCompound available for research with potential applications in drug development
ChemDiv ScreeningHighlighted as a promising candidate for further biological evaluation

Q & A

Q. What are the optimal synthetic routes for 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation of benzodiazole derivatives with sulfanyl-acetamide precursors. Key steps include:

  • Amidation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) to minimize hydrolysis .
  • Sulfanyl Group Introduction : Thiol-ene "click" chemistry under inert atmospheres to prevent oxidation .
  • Optimization : Adjust temperature (60–80°C), pH (neutral to mildly basic), and solvent polarity to maximize yield (>70%) and purity (>95%) .
  • Validation : Monitor progress via TLC and confirm final purity via HPLC .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm bond connectivity (e.g., benzodiazole protons at δ 7.2–8.1 ppm, acetamide carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 382.1) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility/Stability : Measure logP (e.g., ~3.2) via shake-flask method and assess stability in PBS (pH 7.4) at 37°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

  • Crystallization : Use vapor diffusion with solvents like dichloromethane/hexane. SHELX programs (e.g., SHELXL) refine structures, leveraging high-resolution (<1.0 Å) data to resolve bond-length discrepancies .
  • Twinning Analysis : Employ SHELXD for twinned crystals, common in benzodiazole derivatives due to planar stacking .
  • Validation : Cross-check with DFT-calculated geometries (e.g., B3LYP/6-31G*) .

Q. What strategies can address contradictory bioactivity data across different assay systems?

  • Orthogonal Assays : Validate enzyme inhibition (e.g., IC50 in fluorescence vs. radiometric assays) .
  • Membrane Permeability : Use Caco-2 monolayers to rule out false negatives from poor cellular uptake .
  • Metabolite Screening : LC-MS/MS to identify degradation products interfering with activity .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., EGFR kinase domain) .
  • QSAR : Train models on IC50 data from analogs to prioritize substituents (e.g., electron-withdrawing groups at benzodiazole C4) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. What analytical methods are critical for characterizing reactive intermediates during synthesis?

  • In Situ FTIR : Track carbonyl (1700 cm⁻¹) and thiol (2550 cm⁻¹) groups during reactions .
  • Cryo-MS : Capture short-lived intermediates via rapid freezing .
  • XPS : Confirm oxidation states of sulfur atoms in sulfanyl linkages .

Methodological Considerations for Data Reproducibility

  • Batch-to-Batch Variability : Use statistical DOE (Design of Experiments) to identify critical factors (e.g., stirring rate, reagent purity) .
  • Negative Controls : Include benzodiazole-free analogs to isolate bioactivity contributions .
  • Open Data : Deposit crystallographic data in CCDC and bioactivity results in ChEMBL .

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